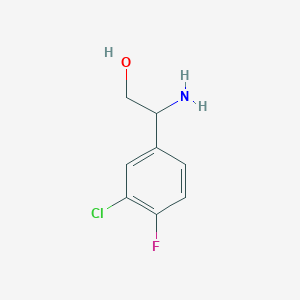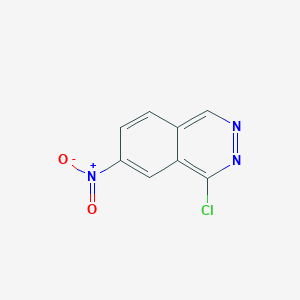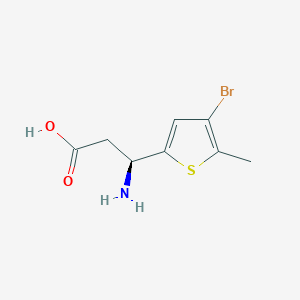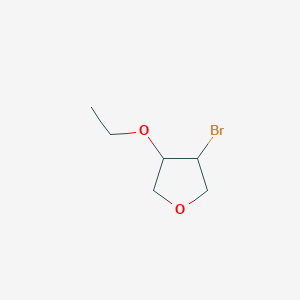![molecular formula C11H22N2O3 B13060300 tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminooxy group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via nucleophilic substitution reactions.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Biocatalysis: The unique reactivity of the tert-butyl group makes it useful in biocatalytic processes.
Mechanism of Action
The mechanism of action of tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate: This compound features a similar piperidine ring structure but with different substituents.
tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate: Another similar compound with variations in the substituents on the piperidine ring.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(aminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-4-6-9(13)8-15-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
RTMBGMFTNVNZRY-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CON |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
![4-Chloro-7-methyl-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13060250.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)


![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)

